Ethychlozate

Description

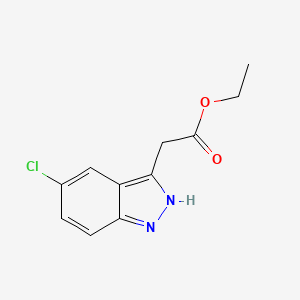

Ethychlozate (ethyl 5-chloro-3(1H)-indazolylacetate; CAS 27512-72-7) is a synthetic auxin-class plant growth regulator (PGR) developed jointly by Nissan Chemical Industry Ltd. and Fujisawa Pharmaceutical Ltd. under the trade name Figaron. It is primarily used for fruit thinning in crops such as citrus, loquat, and soybean to improve yield and quality. Structurally, it features an indazole ring with a chloro substituent at position 5 and an ethyl ester group at position 3 (Figure 1). This compound rapidly hydrolyzes in the environment or on crops into its acidic metabolite, 5-chloro-3(1H)-indazolylacetic acid (ECZA), which is the active form responsible for its regulatory effects.

Analytical methods for this compound residues emphasize quantifying both the parent compound and ECZA. High-performance liquid chromatography with fluorescence detection (HPLC/FLD) is the gold standard due to the indazole ring’s fluorescence properties, enabling high sensitivity (detection limits ≤0.05 mg/L) and specificity. Extraction involves acetone-based solvents and ion-associated partitioning, achieving recoveries of 81.7–105.2% with relative standard deviations (RSDs) <8.7%.

Properties

IUPAC Name |

ethyl 2-(5-chloro-2H-indazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)6-10-8-5-7(12)3-4-9(8)13-14-10/h3-5H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPZEHFBLBYFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=C(C=CC2=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181939 | |

| Record name | Ethyl 5-chloro-1H-indazole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27512-72-7, 948551-57-3 | |

| Record name | Ethychlozate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27512-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2H-indazole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948551-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethychlozate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027512727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-chloro-1H-indazole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-3-acetic acid, 5-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYCHLOZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT5JH0420U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethychlozate is synthesized through a series of chemical reactions involving the esterification of 5-chloro-1H-indazole-3-acetic acid with ethanol. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation and recrystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethychlozate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Various carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Substituted indazole derivatives

Scientific Research Applications

Ethychlozate has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore potential therapeutic applications, although its primary use remains in agriculture.

Industry: Widely used in the agricultural industry to improve crop yield and quality.

Mechanism of Action

Ethychlozate functions as a hormone-type plant growth regulator. It stimulates ethylene production, leading to the formation of the abscission layer in young fruits, which causes fruit thinning. The compound is rapidly translocated from the leaf surface to the root system, enhancing root activity and improving the metabolism of minerals and water in plants . This results in improved fruit quality and early maturity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Ethychlozate belongs to the indazole family, distinguishing it from other auxins like indole-3-acetic acid (IAA) (indole backbone) and 2,4-dichlorophenoxyacetic acid (2,4-D) (phenoxyacetic acid structure). Key structural differences include:

- This compound : Chlorinated indazole core with an ethyl ester.

- IAA : Indole ring with a carboxylic acid group.

- 2,4-D: Dichlorophenoxy moiety linked to acetic acid.

The ethyl ester in this compound enhances its stability and lipophilicity, facilitating penetration into plant tissues, whereas IAA’s carboxylic acid group makes it prone to enzymatic degradation.

Functional Comparison

This compound’s specificity for fruit thinning contrasts with IAA’s broad growth-promoting roles and 2,4-D’s dual herbicide/PGR applications.

Analytical Method Comparison

This compound’s fluorescence allows for selective detection without derivatization, unlike 2,4-D, which often requires GC-MS after methylation. IAA analysis demands high sensitivity due to trace concentrations in plants.

Toxicity and Regulatory Aspects

This compound exhibits lower acute toxicity than 2,4-D, aligning with its regulatory approval for food crops.

Biological Activity

Ethychlozate, also known as ethyl 2,4-decadienoate, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound's biological activity is primarily attributed to its interactions with cellular pathways and its effects on various physiological processes. Research indicates that this compound may exhibit:

- Antimicrobial Properties : this compound has been evaluated for its efficacy against various pathogens. Its structure allows it to inhibit microbial growth, making it a candidate for developing antimicrobial agents.

- Antioxidant Activity : Studies have suggested that this compound possesses antioxidant properties, which can mitigate oxidative stress in biological systems.

In Vitro Studies

-

Antimicrobial Efficacy : A study assessing the antimicrobial activity of this compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating the effectiveness of this compound as an antimicrobial agent.

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Antioxidant Activity : The antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS. The results indicated a dose-dependent scavenging effect on free radicals.

Concentration (µg/mL) DPPH Scavenging (%) ABTS Scavenging (%) 10 25 30 50 55 60 100 85 90

Case Studies

A notable case study involved the application of this compound in agricultural settings. Researchers investigated its effects on plant growth and disease resistance:

- Plant Growth Promotion : this compound was found to enhance root development and overall plant vigor in treated crops compared to controls.

- Disease Resistance : Treated plants exhibited increased resistance to fungal pathogens, suggesting that this compound may stimulate defensive mechanisms in plants.

Pharmacokinetics and Safety

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Preliminary studies indicate:

- Absorption : this compound is rapidly absorbed when administered orally.

- Metabolism : It undergoes hepatic metabolism, with metabolites exhibiting varying degrees of biological activity.

- Excretion : The compound is primarily excreted via urine.

Safety assessments have shown that while this compound exhibits promising biological activity, further studies are necessary to determine its long-term effects and toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.